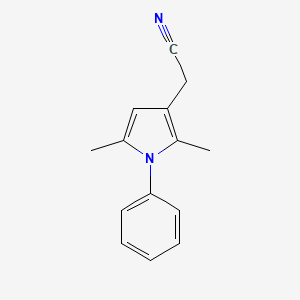

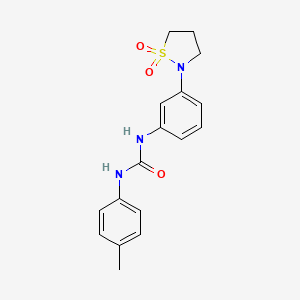

![molecular formula C12H13N3O2 B2871729 8a-Pyridin-4-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1,3-dione CAS No. 2503203-76-5](/img/structure/B2871729.png)

8a-Pyridin-4-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of the tetrahydroimidazo[1,2-a]pyrimidine class . These compounds are known to exhibit a wide variety of biological activities including anti-microbial, analgesic, antipyretic, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of a carbohydrazide with aromatic aldehydes in ethanol at reflux . This leads to the generation of hydrazone derivatives . The synthesis of the carbohydrazide is accomplished in several steps from commercially available 2-amino pyrimidine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the alkylation or acylation of the secondary amine . This is achieved by treating the compound with different alkyl- or arylalkylbromides in acetonitrile or acid chlorides in dimethoxyethane at room temperature .Applications De Recherche Scientifique

Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase

This compound has been used in the development of inhibitors for Porphyromonas gingivalis Glutaminyl Cyclase . This enzyme is associated with periodontitis, a severe oral disease linked to several systemic diseases such as diabetes, atherosclerosis, and even Alzheimer’s disease . The inhibitors could potentially be used in the treatment of these conditions.

Anti-Periodontitis Applications

The compound has shown potential in the treatment of periodontitis . Periodontitis is caused by a shift in the oral microbiome, and this compound could potentially help restore balance to the microbiome and treat the disease .

Development of Anti-Infective Compounds

The compound has been used in the development of novel anti-infective compounds . These compounds target Porphyromonas gingivalis, a pathogen associated with periodontitis .

Synthesis of Hydrazone Derivatives

The compound has been used in the synthesis of hydrazone derivatives . These derivatives have shown a wide variety of biological activities, including antimicrobial activity .

Antibacterial Activity

Some hydrazone derivatives of the compound have shown excellent antibacterial activity . They have been effective against E. coli (Gram-negative bacteria), S. aureus (Gram-positive bacteria), P. aeruginosa (Gram-negative bacteria), and S. pyogenes (Gram-positive bacteria) .

Antimicrobial Activity

The compound has shown moderate antimicrobial activity against tested strains, S. ureus, S. epidermidis, E. coli, and A. fumigatus .

Mécanisme D'action

Orientations Futures

The development of new antimicrobial agents remains a major challenging task due to the intensely increasing multi-drug resistant microbial infections . Compounds like “8a-Pyridin-4-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1,3-dione” could potentially be explored further for their antimicrobial properties.

Propriétés

IUPAC Name |

8a-pyridin-4-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c16-10-12(9-3-6-13-7-4-9)5-1-2-8-15(12)11(17)14-10/h3-4,6-7H,1-2,5,8H2,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDSBVYIHCOVEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=O)NC(=O)C2(C1)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8a-(Pyridin-4-yl)-octahydroimidazo[1,5-a]pyridine-1,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylbenzamide;dihydrochloride](/img/structure/B2871646.png)

![5-(5-Fluoropyrimidin-4-yl)-2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2871647.png)

![Methyl 2-(aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate;hydrochloride](/img/structure/B2871648.png)

![[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine hydrochloride](/img/structure/B2871649.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B2871653.png)

![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2871656.png)

![2-Chloro-N-[3-(1,2,4-triazol-1-ylmethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2871658.png)

![N-(2-ethylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2871663.png)